3-Isopropylpiperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

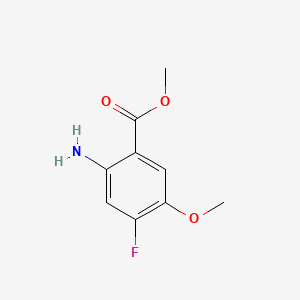

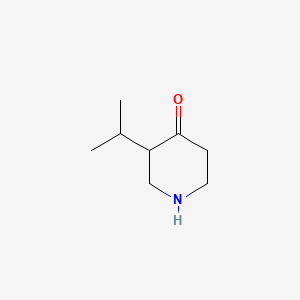

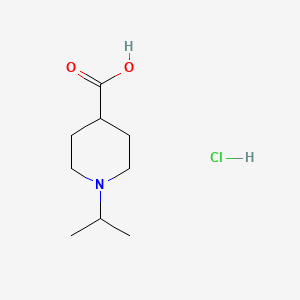

3-Isopropylpiperidin-4-one is a synthetic compound of the piperidine class. It is a white to yellow solid with a molecular weight of 177.67 . The IUPAC name for this compound is 3-isopropylpiperidin-4-one hydrochloride .

Synthesis Analysis

A series of 2,6-diaryl-3-methyl-4-piperidones, which are similar to 3-Isopropylpiperidin-4-one, were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Molecular Structure Analysis

The molecular formula of 3-Isopropylpiperidin-4-one is C8H15NO . The InChI code for this compound is 1S/C8H15NO.ClH/c1-6(2)7-5-9-4-3-8(7)10;/h6-7,9H,3-5H2,1-2H3;1H .Chemical Reactions Analysis

Piperidines, including 3-Isopropylpiperidin-4-one, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

3-Isopropylpiperidin-4-one is a white to yellow solid . It has a molecular weight of 177.67 . The storage temperature for this compound is 2-8°C .Wissenschaftliche Forschungsanwendungen

Pharmacological Research

3-Isopropylpiperidin-4-one: is a piperidine derivative, a class of compounds that are crucial in the development of pharmaceuticals due to their presence in over twenty classes of drugs . Its structure allows for various substitutions, making it a versatile intermediate in drug synthesis. The compound’s derivatives have shown promise in analgesic , antihypertensive , and central nervous system depressant activities .

Antimicrobial Activity

Piperidin-4-one derivatives, including those substituted with isopropyl groups, have been studied for their antibacterial and antifungal properties. They serve as templates for designing potent antimicrobial agents through modification or derivatization .

Material Science

In material science, 3-Isopropylpiperidin-4-one can be utilized as a building block for creating organic compounds with specific physical properties. Its role in synthesizing ketones and other heterocyclic compounds is significant for developing new materials with desired characteristics .

Environmental Science

The compound’s derivatives have been explored as corrosion inhibitors in mild steel, particularly in acidic mediums. Studies have shown that they can form protective layers on metal surfaces, thus preventing corrosion and extending the lifespan of metal structures .

Biochemistry

In biochemistry, 3-Isopropylpiperidin-4-one plays a role in understanding the interaction of small molecules with biological systems. Its derivatives have been reported to possess various pharmacological activities, which are crucial for developing new therapies for diseases like cancer and HIV .

Analytical Chemistry

This compound is also important in analytical chemistry, where it may be used as a standard or reagent in chromatographic methods such as HPLC and LC-MS to identify and quantify substances within a mixture .

Wirkmechanismus

Target of Action

Piperidine derivatives, which include 3-isopropylpiperidin-4-one, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and its targets .

Pharmacokinetics

Piperidine derivatives are known to have a wide range of pharmacokinetic properties, depending on the specific derivative .

Result of Action

Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its targets .

Action Environment

Environmental factors such as temperature, ph, and presence of other molecules can potentially influence the action of piperidine derivatives .

Safety and Hazards

Zukünftige Richtungen

Piperidines, including 3-Isopropylpiperidin-4-one, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .

Eigenschaften

IUPAC Name |

3-propan-2-ylpiperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)7-5-9-4-3-8(7)10/h6-7,9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVHMFOBWBIFIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677458 |

Source

|

| Record name | 3-(Propan-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150668-81-8 |

Source

|

| Record name | 3-(Propan-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the typical conformation of the piperidine ring in 3-Isopropylpiperidin-4-one derivatives?

A: Research indicates that the piperidine ring in 3-Isopropylpiperidin-4-one derivatives generally adopts a chair conformation. For instance, in 2,6-Bis(3-fluorophenyl)-3-isopropylpiperidin-4-one, both independent molecules in the asymmetric unit display a chair conformation with equatorial orientations of the 3-fluorophenyl groups []. Similarly, in r-2,c-6-Bis(4-chlorophenyl)-t-3-isopropylpiperidin-4-one, the piperidine ring exists in a chair form, with equatorial orientations of the chlorophenyl and isopropyl groups [].

Q2: How does the substitution on the nitrogen atom of the piperidine ring influence the conformation?

A: Studies on N-substituted r(2),c(6)-bis(p-chlorophenyl)-t(3)-isopropylpiperidin-4-ones suggest that introducing electron-withdrawing groups like acyl groups at the nitrogen atom can significantly impact the conformation of the heterocyclic ring and the orientation of substituents []. This is attributed to the avoidance of severe A strain that would exist in the normal chair conformation with such substituents.

Q3: How are graph theory concepts being applied to the study of 3-Isopropylpiperidin-4-one derivatives?

A: Researchers are employing graph theory to analyze the structures of 3-Isopropylpiperidin-4-one derivatives like N-hydroxy-2,6-bis(p-chlorophenyl)-3-isopropylpiperidin-4-one semicarbazone and its thiosemicarbazone counterpart []. The compounds are divided into subgroups based on their structural features, and each subgroup is represented using different graph theory concepts like graceful tree graphs, non-graceful graphs, and cliques. This approach enables a mathematical representation of these compounds and offers insights into their structural complexities.

Q4: What insights do crystallographic studies provide about the structure of 2,6-Diphenyl‐3‐isopropylpiperidin‐4‐one?

A: Crystallographic analysis of 2,6-Diphenyl‐3‐isopropylpiperidin‐4‐one reveals that the two phenyl rings attached to the piperidine ring are oriented at an angle of 63.4° with respect to each other []. The 4-piperidone ring itself adopts a slightly distorted chair conformation. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds and van der Waals interactions.

Q5: Are there any reported applications of 3-isopropylpiperidin-4-one derivatives in materials science?

A: While research on 3-isopropylpiperidin-4-one derivatives is ongoing, one study explored the potential of cis-2,6-diphenyl-3-isopropylpiperidin-4-one as a new organic nonlinear optical (NLO) material []. The study investigated the compound's growth, thermal, and optical properties. This suggests that further exploration of this family of compounds for materials science applications could be promising.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)

![1-(2-Bromoethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595810.png)

![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)